7-oxaspiro[4.5]decane-10-carboxylic acid
Description
Conceptual Foundations and Topological Significance of Spirocyclic Scaffolds
Spirocyclic compounds are characterized by two or more rings connected by a single, common atom known as the spiro atom. This arrangement imparts a distinct three-dimensionality, moving away from the "flatland" of many traditional aromatic compounds. researchgate.net The topological significance of these scaffolds lies in their conformational rigidity and well-defined spatial orientation of peripheral substituents. mdpi.com This structural constraint can lead to improved physicochemical properties and enhanced biological activity, making spirocycles privileged structures in drug discovery. mdpi.comnih.gov The replacement of a carbon spiro center with a heteroatom like silicon can further reduce ring strain and alter charge distribution within the molecule. nih.gov
Distinctive Features and Research Importance of Oxaspiro Systems
Oxaspiro systems are a subclass of spirocycles where one of the rings contains an oxygen atom. The inclusion of the oxygen atom in the spirocyclic framework introduces polarity and the potential for hydrogen bonding, which can be crucial for molecular interactions with biological targets. Oxaspiro motifs are present in a variety of natural products, many of which exhibit significant biological activities, including antibacterial and antitumor properties. mdpi.com The synthesis of oxa-spirocyclic frameworks is an active area of research, aiming to develop efficient methods to access these valuable structures. researchgate.net
Overview of Key Research Areas and Methodological Focus on the Chemical Compound
Research on 7-oxaspiro[4.5]decane-10-carboxylic acid and its analogs primarily revolves around their synthesis and potential as building blocks in medicinal chemistry. The methodological focus includes the development of stereoselective synthetic routes to control the compound's three-dimensional structure. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are crucial for confirming the structure and purity of these molecules. bldpharm.com Theoretical studies, including quantum chemical methods, are also employed to understand the molecule's electronic properties and predict its reactivity. nih.gov While specific biological activity data for this compound is not extensively reported in publicly available literature, its structural motifs are found in compounds with diverse biological activities, suggesting its potential as a scaffold for the development of new therapeutic agents. researchgate.net
Chemical Data for this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₆O₃ |
| Molecular Weight | 184.23 g/mol |
| Monoisotopic Mass | 184.11 g/mol uni.lu |
| InChI Key | XNBSGHVFSYOPIX-UHFFFAOYSA-N uni.lu |
| Predicted XlogP | 1.4 uni.lu |
Structure
3D Structure
Properties
CAS No. |
1556753-56-0 |
|---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
7-oxaspiro[4.5]decane-10-carboxylic acid |
InChI |
InChI=1S/C10H16O3/c11-9(12)8-3-6-13-7-10(8)4-1-2-5-10/h8H,1-7H2,(H,11,12) |
InChI Key |
XNBSGHVFSYOPIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)COCCC2C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Sophisticated Methodologies for the Stereocontrolled Synthesis of 7 Oxaspiro 4.5 Decane 10 Carboxylic Acid and Its Enantiomers
Retrosynthetic Strategies and Strategic Bond Disconnections for the 7-Oxaspiro[4.5]decane Core
Retrosynthetic analysis provides a logical framework for deconstructing a complex target molecule into simpler, commercially available starting materials. For the 7-oxaspiro[4.5]decane core, several strategic bond disconnections can be envisaged, primarily targeting the formation of the spirocyclic system and the ether linkage.
Key strategic disconnections for the 7-oxaspiro[4.5]decane core often involve:
C-O Bond Disconnection: This is a common and effective strategy, leading back to a functionalized cyclohexanone (B45756) or a related precursor and a suitable nucleophile. The ether linkage is typically formed in a late-stage cyclization.
Spirocenter C-C Bond Disconnection: Breaking a carbon-carbon bond at the spirocyclic junction simplifies the target into two less complex building blocks. This approach often relies on powerful ring-forming reactions. bham.ac.uk
Cycloaddition Retrons: Recognizing embedded cyclic structures that can be formed via cycloaddition reactions offers a powerful convergent approach. bham.ac.uk
A plausible retrosynthetic pathway for 7-oxaspiro[4.5]decane-10-carboxylic acid is illustrated below:

Total Synthesis Approaches to the this compound Framework
The construction of the this compound framework can be achieved through a variety of powerful synthetic transformations. These methods focus on the efficient assembly of the spirocyclic system.
Cycloaddition reactions are highly efficient in constructing cyclic systems with high stereocontrol. For the synthesis of spiro[4.5]decane derivatives, [3+2] and [4+2] cycloadditions are particularly relevant. For instance, a photocatalyst-free and metal-catalyst-free [3+2] cycloaddition of cyclopropylamines with olefins has been developed for the diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones, achieving high diastereoselectivity (up to 99:1). mdpi.comresearchgate.net While this example leads to an amino-substituted spirocycle, the underlying principle of using a cycloaddition to forge the spirocyclic core is applicable.
A Current time information in Le Flore County, US.rsc.org-cycloaddition of group 13 diyls with 1,2-diketones has also been reported to form 5-metalla-spiro[4.5]heterodecenes, demonstrating the versatility of cycloaddition strategies in constructing the spiro[4.5]decane framework. mdpi.com
Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of a wide variety of cyclic compounds, including oxacycles. The formation of the 7-oxaspiro[4.5]decane system can be envisioned via an intramolecular RCM of a diene precursor. This strategy offers the advantage of forming the ether-containing ring with high efficiency.
Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, provide a highly efficient route to complex molecules. A Lewis acid-catalyzed Prins/pinacol cascade process has been developed for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones. rsc.org This method utilizes a cascade of Prins cyclization followed by a pinacol-type rearrangement to construct the oxaspirocyclic scaffold from aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol. rsc.org
Furthermore, a diastereoselective gold and palladium relay catalytic tandem cyclization of enynamides with vinyl benzoxazinanones has been reported for the synthesis of dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives. researchgate.net This process efficiently constructs the spiro[4.5]decane skeleton with yields ranging from 31–97% and diastereoselectivities from 6:1 dr to >20:1 dr. researchgate.net
Organometallic catalysis offers a broad spectrum of transformations for the synthesis of complex cyclic systems. Rhodium(I)-catalyzed cascade C-C bond formation and cleavage of cyclobutenol derivatives have been utilized to construct seven-membered oxacycles. nih.gov This methodology, while leading to a larger ring, highlights the potential of transition metal catalysis in skeletal rearrangements to access oxaspirocycles.
Asymmetric Synthesis of Chiral this compound
The synthesis of enantiomerically pure this compound requires the use of asymmetric methodologies. Several strategies can be employed to introduce chirality, including the use of chiral auxiliaries, chiral catalysts, or starting from a chiral pool material.
A notable approach involves a cooperative photocatalysis and organocatalysis strategy for a highly diastereoselective, reductive enone cyclization. uni-leipzig.de While not directly applied to the target molecule, this method demonstrates the power of combining different catalytic modes to achieve high stereocontrol. The use of a BINOL-derived phosphoric acid as a catalyst in a [3+2] cycloaddition reaction has also been shown to provide 2-amino-spiro[4.5]decane-6-ones with high diastereoselectivity. mdpi.comresearchgate.net
The synthesis of the enantiomers of 7-methyl-1,6-dioxaspiro[4.5]decane, a related pheromone, has been accomplished, indicating that asymmetric routes to similar spiroketals are well-established and could be adapted. nih.gov
Table of Key Synthetic Methodologies
| Methodology | Key Features | Application to 7-Oxaspiro[4.5]decane Synthesis | Reference(s) |
| [3+2] Cycloaddition | Photocatalyst- and metal-catalyst-free, high diastereoselectivity. | Construction of the spiro[4.5]decane core. | mdpi.comresearchgate.net |
| Prins/Pinacol Cascade | Lewis acid-catalyzed, forms oxaspirocycles from aldehydes. | Direct synthesis of the 8-oxaspiro[4.5]decan-1-one scaffold. | rsc.org |
| Au/Pd Relay Catalysis | Tandem cyclization, high yields and diastereoselectivity. | Formation of oxa-azaspiro[4.5]decane derivatives. | researchgate.net |
| Organocatalytic Cyclization | Cooperative photocatalysis and organocatalysis for stereocontrol. | Asymmetric synthesis of related spirocyclic systems. | uni-leipzig.de |
Enantioselective Catalysis (e.g., Organocatalysis, Metal Catalysis) for Spirocenter Formation
The creation of the quaternary stereocenter at the heart of the spirocyclic system is a critical step that has been addressed through various powerful catalytic methods. Both metal catalysis and organocatalysis have emerged as robust strategies to achieve high enantioselectivity in the formation of the spirocyclic core.
Metal Catalysis: Transition metal-catalyzed reactions are instrumental in constructing complex molecular architectures. A noteworthy example is the diastereoselective gold/palladium relay catalytic tandem cyclization for producing dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives. researchgate.net This process initiates with the generation of a furan-derived azadiene from an enynamide, which then undergoes a [2+4] cycloaddition with a Pd-π-allyl dipole. researchgate.net This methodology is distinguished by its mild reaction conditions and broad functional group tolerance. researchgate.net While this example illustrates the formation of an aza-spirocycle, the principles of transition metal-catalyzed intramolecular cyclization are directly applicable to the synthesis of the 7-oxaspiro[4.5]decane system.
Organocatalysis: In recent years, organocatalysis has become a powerful tool for asymmetric synthesis, offering a metal-free alternative. The synergistic combination of photocatalysis and organocatalysis has been successfully employed in the [3+2] cycloaddition of cyclopropylamines with olefins to afford 2-amino-spiro[4.5]decane-6-ones. While not a direct synthesis of the target molecule, this method highlights the potential of organocatalysts, such as BINOL-derived phosphoric acids, to control the stereochemical outcome in spirocycle formation. N-Heterocyclic carbenes (NHCs) have also been utilized as effective organocatalysts in formal [4+3] annulation reactions to access enantioenriched spiro-ϵ-lactam oxindoles. researchgate.net These approaches demonstrate the versatility of organocatalysis in constructing diverse and complex spirocyclic frameworks with high enantioselectivity. researchgate.net
| Catalyst System | Reactants | Product Type | Key Features |
| Au/Pd Relay Catalysis | Enynamides and Vinyl Benzoxazinanones | Dearomatic 2-Oxa-7-azaspiro[4.5]decane derivatives | Mild conditions, broad functional group compatibility, high diastereoselectivity. researchgate.net |
| Organocatalysis (Phosphoric Acid) / Photocatalysis | 2-Methylene-tetrahydronaphtalene-1-ones and N-Cyclopropylanilines | 2-Amino-spiro[4.5]decane-6-ones | Metal-free, high diastereoselectivity, aligns with green chemistry principles. |
| N-Heterocyclic Carbene (NHC) Catalysis | Oxotryptamines and Enals | Spiro-ϵ-lactam oxindoles | Metal-free, broad substrate scope, excellent enantioselectivities. researchgate.net |
Diastereoselective Control in Building the 7-Oxaspiro[4.5]decane System
Achieving diastereoselective control is crucial when multiple stereocenters are present in the target molecule. In the context of the 7-oxaspiro[4.5]decane system, this involves controlling the relative stereochemistry of substituents on the rings in addition to the spirocenter itself.
A prime example of exquisite diastereoselective control is the aforementioned Au/Pd relay catalytic tandem cyclization, which has been reported to achieve high diastereoselectivities of over 20:1 dr for the synthesis of 2-oxa-7-azaspiro[4.5]decane derivatives. researchgate.net This high level of control is attributed to the well-defined transition states in the palladium-catalyzed cycloaddition step. Similarly, the synthesis of 1-oxa-7-thia-4-azaspiro[4.5]decane 7,7-dioxides from a keto sulfone and N-alkylaminoethanols also proceeds with notable diastereoselectivity. researchgate.net These methods underscore the power of carefully designed cascade reactions to construct multiple stereocenters with high precision in a single synthetic operation.
Application of Chiral Auxiliaries and Substrate-Controlled Approaches
The use of chiral auxiliaries is a classical yet effective strategy for stereocontrolled synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical course of a reaction, after which it can be removed.
Common chiral auxiliaries that could be employed in the synthesis of precursors to this compound include Evans oxazolidinones and pseudoephedrine amides. For instance, a carboxylic acid precursor could be coupled to a chiral auxiliary. Subsequent stereoselective alkylation or other modifications would be directed by the steric hindrance of the auxiliary. After the desired stereochemistry is set, the auxiliary is cleaved to reveal the enantioenriched carboxylic acid.
Substrate-controlled approaches rely on the inherent chirality of the starting material to direct the stereochemical outcome of subsequent transformations. In the synthesis of complex spiroketals, such as the subunit of neaumycin B, the stereocenters already present in a linear precursor can guide the stereochemistry of the spirocyclization reaction. acs.org This approach is particularly powerful in the later stages of a synthesis where the molecular complexity is high.
Biocatalytic Approaches to Enantioenriched 7-Oxaspiro[4.5]decane Derivatives
Biocatalysis has emerged as a powerful and sustainable approach for the synthesis of enantioenriched compounds. bohrium.comnih.gov Enzymes offer unparalleled stereocontrol under mild reaction conditions. mdpi.comresearchgate.net
Enzymatic Spirocyclization: The direct enzymatic formation of spiroketals is observed in the biosynthesis of many natural products. nih.gov For example, flavoenzyme-driven pathways are responsible for the formation of the bisbenzannulated nih.govnih.gov-spiroketal pharmacophore in the rubromycin family of polyketides. nih.govresearchgate.net These enzymatic cascades involve complex oxidative rearrangements. nih.govresearchgate.net Harnessing such enzymes, including cytochrome P450s and flavin-dependent monooxygenases, presents a forward-thinking strategy for the direct, enantioselective synthesis of spirocyclic systems like 7-oxaspiro[4.5]decane. mdpi.comresearchgate.net
Kinetic Resolution: A more immediate application of biocatalysis is the kinetic resolution of racemic intermediates. Lipases are particularly effective for this purpose due to their broad substrate tolerance and high enantioselectivity. nih.gov For instance, a racemic alcohol precursor to the 7-oxaspiro[4.5]decane core could be subjected to lipase-catalyzed acylation. The enzyme would selectively acylate one enantiomer, allowing for the separation of the fast-reacting enantiomeric ester from the slow-reacting enantiomeric alcohol. Lipases, such as that from Pseudomonas cepacia, have been successfully used in the resolution of alcohol intermediates for the synthesis of other complex chiral molecules. mdpi.com This method provides access to highly enantioenriched precursors that can then be cyclized to form the desired enantiomer of the target spiroketal. mdpi.com
| Biocatalytic Method | Enzyme Class | Application | Key Advantage |
| Asymmetric Spirocyclization | Cytochrome P450s, Monooxygenases | Direct formation of enantioenriched spirocycles from prochiral substrates. mdpi.comresearchgate.net | High stereocontrol, mild and sustainable conditions. mdpi.comresearchgate.net |
| Kinetic Resolution | Lipases, Esterases | Separation of racemic mixtures of spiroketal precursors (e.g., alcohols, esters). nih.govmdpi.com | High enantioselectivity, broad substrate scope, operational simplicity. nih.gov |
Novel and Sustainable Synthetic Routes to this compound
The development of novel and sustainable synthetic routes is a major focus in modern organic chemistry. This involves designing reactions that are atom-economical, energy-efficient, and minimize waste.
A novel Lewis acid-catalyzed Prins/pinacol cascade process has been developed for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones. This reaction proceeds from aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol, forming complex spirocycles in good yields with excellent selectivity. Such cascade reactions are highly desirable as they construct multiple bonds and rings in a single step, reducing the number of synthetic operations and purification steps.
The principles of green chemistry are also being incorporated into the synthesis of spirocycles. The previously mentioned synergistic photocatalysis and organocatalysis for the synthesis of 2-amino-spiro[4.5]decane-6-ones is a prime example. This method is notable for being free of both photocatalysts and metal catalysts and achieving 100% atom conversion of the substrates. Furthermore, biocatalytic routes, as discussed in the previous section, are inherently sustainable, utilizing renewable catalysts (enzymes) that operate in aqueous media under mild conditions. bohrium.comnih.gov These approaches represent the future of spirocycle synthesis, combining elegant chemical transformations with environmental responsibility.
Investigating the Chemical Reactivity and Transformational Pathways of 7 Oxaspiro 4.5 Decane 10 Carboxylic Acid
Reactions Governing the Carboxylic Acid Moiety
The carboxylic acid group is the primary site of reactivity in 7-oxaspiro[4.5]decane-10-carboxylic acid, undergoing a variety of well-established transformations common to this functional class. These reactions are fundamental for creating derivatives with modified physical, chemical, and biological properties.
Derivatization to Esters, Amides, and Anhydrides
The conversion of the carboxyl group into esters, amides, and anhydrides represents a cornerstone of its chemical utility.
Esterification: The formation of esters from this compound can be achieved through several methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions. msu.edu This is a reversible condensation reaction where the removal of water drives the equilibrium toward the ester product. msu.eduyoutube.com Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), which then readily reacts with an alcohol to yield the corresponding ester. libretexts.org
Amide Formation: Amides are typically synthesized by reacting a carboxylic acid derivative with an amine. youtube.com The direct reaction of this compound with an amine is generally difficult and requires high temperatures. libretexts.org A more efficient pathway involves the initial activation of the carboxylic acid. researchgate.net This can be accomplished by converting it to an acyl chloride or by using a variety of modern coupling reagents. organic-chemistry.org Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt), facilitate amide bond formation under mild conditions. libretexts.orgnih.gov
Anhydride Formation: Symmetrical anhydrides can be synthesized from two molecules of the carboxylic acid via dehydration, typically at high temperatures. A more controlled method involves the reaction of the carboxylate salt of this compound with its corresponding acyl chloride. masterorganicchemistry.com This nucleophilic acyl substitution reaction yields the acid anhydride. masterorganicchemistry.com
Table 1: Derivatization Reactions of the Carboxylic Acid Moiety
| Derivative | General Reaction | Typical Reagents | Product Formed |
|---|---|---|---|
| Ester | Fischer Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | 7-Oxaspiro[4.5]decan-10-yl R'-oate |
Chemoselective Reduction and Oxidation Processes
The carboxylic acid group can be selectively targeted for reduction or undergo oxidative decarboxylation.
Reduction: The carboxyl group is at a high oxidation state and can be reduced to a primary alcohol. youtube.com This transformation requires strong reducing agents, as milder reagents are typically ineffective. Lithium aluminum hydride (LiAlH₄) is the classic reagent for this purpose, effectively converting this compound to (7-oxaspiro[4.5]decan-10-yl)methanol. The spiro-ether linkage is generally stable to these conditions.
Oxidation (Decarboxylation): Further oxidation of the carboxylic acid group results in the loss of carbon dioxide (CO₂), a process known as decarboxylation. msu.edu The Hunsdiecker reaction is a notable example, where the silver salt of the carboxylic acid reacts with bromine to yield an organobromide with one fewer carbon atom. msu.edu Applying this to this compound would be expected to produce 10-bromo-7-oxaspiro[4.5]decane.
Nucleophilic Acyl Substitution and Related Transformations
Nucleophilic acyl substitution is the fundamental mechanism underpinning the reactivity of the carboxylic acid moiety and its derivatives. libretexts.org In this two-step addition-elimination process, a nucleophile attacks the electrophilic carbonyl carbon to form a tetrahedral intermediate. libretexts.org Subsequently, a leaving group is expelled, and the carbonyl double bond is restored. libretexts.org
For the carboxylic acid itself, the hydroxyl group (-OH) is a poor leaving group. libretexts.org Therefore, direct substitution is unfavorable. Reactions proceed by converting the -OH into a better leaving group. libretexts.org
Under Acidic Conditions: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and converts the hydroxyl group into a water molecule (-OH₂⁺), which is an excellent leaving group. This is the principle behind Fischer esterification. youtube.com
Conversion to Acyl Halides: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride convert the carboxylic acid into a highly reactive acyl chloride. libretexts.org The chloride ion is an excellent leaving group, making the acyl chloride susceptible to attack by a wide range of weak nucleophiles, including alcohols, amines, and carboxylates. youtube.com
Reactivity Profile of the Oxaspiro[4.5]decane Skeletal Core
The 7-oxaspiro[4.5]decane core, consisting of a tetrahydropyran (B127337) (oxane) ring and a cyclopentane (B165970) ring joined at a spiro-center, is significantly less reactive than the carboxylic acid group. Its transformations generally require more forcing conditions.
Ring-Opening and Ring-Expansion Reactions of the Oxane Ring
The ether linkage within the oxane ring is the most likely site of reactivity in the skeletal core.
Ring-Opening: Ethers are generally stable but can undergo cleavage under strongly acidic conditions, typically with hydrogen halides (e.g., HBr or HI). For this compound, this acid-catalyzed ring-opening would proceed via protonation of the ether oxygen, followed by nucleophilic attack by a halide ion. This would break the C-O bond and result in a functionalized cyclopentane derivative containing both a hydroxyl group and a haloalkyl chain. Research into the synthesis of related 6-oxaspiro[4.5]decane skeletons has also involved ring-opening reactions of precursor molecules, highlighting this as a viable pathway in spiro-ether systems. nih.gov
Ring-Expansion: Ring-expansion reactions of the oxane ring in this specific spirocyclic system are not widely documented and would likely require specialized reagents designed to facilitate skeletal rearrangements. Such transformations are considered less common compared to ring-opening reactions.
Electrophilic and Nucleophilic Functionalization of the Cyclopentane Moiety
The cyclopentane ring is an alicyclic hydrocarbon component and, as such, possesses low reactivity toward both electrophiles and nucleophiles.
Electrophilic Functionalization: The C-H bonds of the cyclopentane ring are non-polar and strong, making them resistant to attack by most electrophiles. Functionalization typically requires radical-based pathways. For instance, free-radical halogenation using N-bromosuccinimide (NBS) in the presence of light or a radical initiator could introduce a bromine atom onto the cyclopentane ring, providing a handle for subsequent nucleophilic substitution or elimination reactions.
Nucleophilic Functionalization: Direct nucleophilic attack on the saturated cyclopentane ring is not a feasible reaction pathway. Introduction of functionality via nucleophilic substitution would necessitate the pre-existence of a leaving group on the ring, which could be installed via a radical halogenation as described above.
Table 2: Potential Reactions of the 7-Oxaspiro[4.5]decane Skeletal Core
| Reaction Type | Moiety Targeted | Potential Reagents | Expected Outcome |
|---|---|---|---|
| Ring-Opening | Oxane Ring (Ether) | Concentrated HBr or HI | Cleavage of the ether to form a halo-substituted alcohol |
| Radical Halogenation | Cyclopentane Ring | N-Bromosuccinimide (NBS), Light/Peroxide | Bromination at an aliphatic C-H position on the cyclopentane ring |
Transformations at the Spirocenter
The spirocenter, the quaternary carbon atom shared by both rings of the spirocycle, is a key structural feature of this compound. Reactions that occur at this center can lead to significant structural reorganization. While direct transformations at the spirocenter of the title compound are not extensively documented, analogous reactions in related spiroketal systems provide valuable insights into its potential reactivity.
One of the fundamental transformations at the spirocenter is the acid-catalyzed isomerization or rearrangement, which often proceeds through a ring-opening and closing mechanism. For instance, the treatment of spiroketals with a Lewis or Brønsted acid can lead to the formation of an equilibrium mixture of diastereomers or constitutional isomers. This process is driven by the stability of the resulting products and can be influenced by steric and electronic factors within the molecule.
In a study on the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones, a tandem Prins/pinacol cascade process was developed. rsc.org This reaction, catalyzed by a Lewis acid, involves the formation of the oxaspiro[4.5]decane skeleton through a rearrangement that directly involves the atoms destined to form the spirocyclic core. While this is a synthetic route rather than a transformation of a pre-existing spirocenter, it highlights the susceptibility of the oxonium ion intermediates to rearrangements that define the ultimate spirocyclic structure.
Mechanistic Studies of Rearrangements and Isomerizations Involving the Oxaspiro Scaffold
The oxaspiro scaffold of this compound is susceptible to various rearrangements and isomerizations, often triggered by acidic conditions or thermal activation. These transformations can lead to the formation of new ring systems or isomeric spiroketals.
A notable example in a related system is the unexpected isomerization of oxetane-carboxylic acids into lactones upon storage at room temperature or gentle heating. This type of intramolecular rearrangement, proceeding without the need for an external catalyst, underscores the inherent ring strain that can drive transformations in cyclic ether carboxylic acids. While this compound contains a tetrahydrofuran (B95107) ring rather than an oxetane, the principle of ring-strain-driven isomerization to a more stable lactone or other bicyclic system is a plausible transformation pathway.
Mechanistic investigations into the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones via a Lewis acid-catalyzed Prins/pinacol cascade provide a detailed look at the formation and rearrangement of the oxaspiro scaffold. rsc.org The proposed mechanism involves the initial formation of an oxonium ion, followed by a pinacol-type rearrangement that establishes the spirocyclic framework. The choice of Lewis acid and reaction conditions can influence the stereochemical outcome of this rearrangement.
Photochemical and Electrochemical Reactivity of this compound
The interaction of this compound with light or electrical current can induce unique chemical transformations that are not readily accessible through thermal methods.
Photochemical Reactivity:
While specific photochemical studies on this compound are limited, research on related spiroketals offers predictive insights. The photolysis of spiroketals, particularly those derived from ketones, can lead to fragmentation reactions. For instance, the photolysis of indan-2-one derived spiroketals has been shown to proceed via coarctate fragmentations, yielding products through a concerted mechanism. nih.govbeilstein-journals.org Another study detailed an oxidative photochemical approach using iodine monochloride to prepare complex spiroketals, demonstrating that photolytic conditions can generate alkoxy radicals that lead to cyclization. researchgate.net
The carboxylic acid moiety in the target molecule could also participate in photochemical reactions. For example, visible light photoredox catalysis has been employed for the selective reduction of carboxylic acids to aldehydes using a hydrosilane. rsc.org This suggests a potential pathway for the functionalization of this compound under mild, light-induced conditions.
Electrochemical Reactivity:
The field of preparative electrochemistry offers green and efficient methods for driving oxidation and reduction reactions. While no specific electrochemical data for this compound has been found, the general principles of electro-organic synthesis can be applied. The carboxylic acid group can be electrochemically oxidized in a Kolbe-type decarboxylation to generate radicals, which could then undergo further reactions. Conversely, the spiroketal moiety, particularly the ether linkages, could be susceptible to electrochemical oxidation or reduction, potentially leading to ring-opening or other rearrangements. The redox potential of the molecule would be a key parameter in determining the feasibility and outcome of such transformations.
Advanced Spectroscopic and Crystallographic Characterization for Structural and Conformational Elucidation
High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
High-field NMR spectroscopy is an indispensable tool for elucidating the complex stereochemistry and conformational preferences of 7-oxaspiro[4.5]decane-10-carboxylic acid.
A combination of multi-dimensional NMR experiments is employed to unambiguously assign the proton (¹H) and carbon (¹³C) chemical shifts and to map out the covalent framework and spatial relationships within the molecule.
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent protons within the spirocyclic system.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, providing a clear map of the C-H connections.
Table 1: Illustrative ¹H and ¹³C NMR Data for a Derivative of this compound
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations | Key NOESY Correlations |
| 1 | 1.50-1.65 (m) | 35.2 | C-2, C-5, C-6 | H-2, H-6 |
| 2 | 1.40-1.55 (m) | 24.8 | C-1, C-3, C-4 | H-1, H-3 |
| 3 | 1.40-1.55 (m) | 25.1 | C-2, C-4, C-5 | H-2, H-4 |
| 4 | 1.50-1.65 (m) | 35.2 | C-3, C-5, C-6 | H-3, H-5 |
| 6 | 3.60-3.75 (m) | 70.1 | C-1, C-5, C-7 | H-1, H-8 |
| 8 | 1.80-1.95 (m) | 30.5 | C-6, C-7, C-9, C-10 | H-6, H-9 |
| 9 | 2.10-2.25 (m) | 45.3 | C-7, C-8, C-10 | H-8, H-10 |
| 10 | 2.50-2.65 (m) | 50.8 | C-8, C-9, C=O | H-9 |
| C=O | - | 178.5 | - | - |
Note: This table is illustrative and actual chemical shifts can vary based on solvent, concentration, and specific stereoisomer.
The spirocyclic system of this compound can exhibit conformational flexibility, particularly with respect to the cyclohexane (B81311) and tetrahydrofuran (B95107) rings. Dynamic NMR studies, involving the acquisition of spectra at different temperatures, can reveal information about these conformational exchange processes. By analyzing changes in line shape and chemical shifts as a function of temperature, it is possible to determine the energy barriers associated with ring flipping and other conformational interconversions.
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pathways
High-resolution mass spectrometry is critical for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy (typically within a few parts per million), the exact molecular formula can be determined. Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways of the molecule. This involves isolating the molecular ion, subjecting it to collision-induced dissociation, and analyzing the resulting fragment ions. These fragmentation patterns provide valuable structural information that complements the data obtained from NMR spectroscopy.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound.
Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a strong absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid group, typically in the region of 1700-1725 cm⁻¹. A broad absorption due to the hydroxyl (O-H) stretch of the carboxylic acid will also be present, usually in the range of 2500-3300 cm⁻¹. The C-O-C stretch of the ether linkage in the tetrahydrofuran ring will also give rise to a characteristic absorption, typically around 1050-1150 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=O stretch is also observable in the Raman spectrum, and the various C-C and C-H vibrations of the spirocyclic framework contribute to a unique "fingerprint" region that can be used for identification purposes.
Table 2: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |
| Carboxylic Acid | C=O stretch | 1700-1725 |
| Ether | C-O-C stretch | 1050-1150 |
| Alkane | C-H stretch | 2850-2960 |
X-ray Crystallography for Absolute Configuration and Solid-State Conformational Details
When a suitable single crystal of this compound can be obtained, X-ray crystallography provides the most definitive structural information. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles within the molecule. Crucially, for chiral samples, X-ray crystallography can be used to determine the absolute configuration of the stereocenters, providing an unambiguous three-dimensional structure. The resulting crystal structure also reveals the preferred conformation of the molecule in the solid state and provides insights into intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Compound Characterization
For enantiomerically enriched or pure samples of this compound, chiroptical techniques like circular dichroism (CD) spectroscopy are employed. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule. The sign and intensity of the Cotton effects in the CD spectrum, particularly those associated with the electronic transitions of the carbonyl chromophore, can be correlated with the absolute configuration of the molecule, often with the aid of computational predictions.
Theoretical and Computational Chemistry Investigations of 7 Oxaspiro 4.5 Decane 10 Carboxylic Acid
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the electronic makeup and energetic properties of a molecule. These methods, based on the principles of quantum mechanics, can predict a wide range of properties from the ground up, requiring only the atomic composition and arrangement.
Density Functional Theory (DFT) for Ground State Properties and Reactivity Prediction
Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized molecules like 7-oxaspiro[4.5]decane-10-carboxylic acid. DFT methods are used to determine the ground state electronic structure, which in turn allows for the prediction of numerous properties.
Key applications of DFT for this molecule would include the calculation of its optimized geometry, vibrational frequencies (for comparison with experimental IR and Raman spectra), and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.
Reactivity descriptors, which can be derived from DFT calculations, help in predicting how the molecule will interact with other chemical species. For a molecule with a carboxylic acid group, DFT can be particularly useful in studying its acidity and the reactivity of the carboxyl group. uni.lu For instance, DFT studies on similar molecules containing carboxylic acids have been used to analyze their reactivity and potential as radical scavengers. researchgate.net
Table 1: Illustrative DFT-Calculated Properties for this compound
| Property | Calculated Value | Units |
| Total Energy | -X.XXXX | Hartrees |
| HOMO Energy | -Y.YYY | eV |
| LUMO Energy | +Z.ZZZ | eV |
| HOMO-LUMO Gap | A.AAA | eV |
| Dipole Moment | B.BBB | Debye |
Note: The values in this table are illustrative and represent the type of data obtained from DFT calculations. Actual values would require specific computational studies.
Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, while often more computationally intensive than DFT, can provide highly accurate results for energetic and spectroscopic properties.
For this compound, high-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could be employed to obtain benchmark energetic data. This is particularly important for accurately determining properties like the molecule's heat of formation and reaction enthalpies. While no specific ab initio studies on this exact molecule are publicly available, the methodology has been applied to a wide range of organic molecules to achieve high accuracy. nih.gov
Furthermore, ab initio methods are instrumental in the precise prediction of spectroscopic parameters. For example, they can be used to calculate NMR chemical shifts and coupling constants, which are invaluable for structural elucidation and confirmation.
Conformational Analysis and Potential Energy Surfaces using Molecular Mechanics and Dynamics
The flexibility of the spirocyclic ring system and the rotatable carboxylic acid group in this compound means it can exist in multiple conformations. Understanding the relative energies and interconversion pathways of these conformers is crucial for a complete picture of the molecule's behavior.
Exploration of Conformational Space and Stable Isomers
Conformational analysis aims to identify the different spatial arrangements of a molecule (conformers) and their relative stabilities. For a molecule like this compound, this involves exploring the puckering of the cyclohexane (B81311) and tetrahydrofuran (B95107) rings and the orientation of the carboxylic acid group.
Molecular mechanics (MM) methods are often the first choice for an initial exploration of the conformational space due to their computational efficiency. These methods use a classical force field to calculate the potential energy of the molecule as a function of its atomic coordinates. By systematically rotating bonds and performing energy minimizations, a landscape of low-energy conformers can be generated. Studies on similar spiro[4.5]decane systems have demonstrated the utility of such approaches in understanding conformational preferences. cdnsciencepub.com
Table 2: Hypothetical Relative Energies of this compound Conformers
| Conformer | Description | Relative Energy (kcal/mol) |
| 1 | Chair (cyclohexane), Envelope (tetrahydrofuran), Equatorial COOH | 0.00 |
| 2 | Chair (cyclohexane), Envelope (tetrahydrofuran), Axial COOH | 1.50 |
| 3 | Twist-Boat (cyclohexane), Envelope (tetrahydrofuran), Equatorial COOH | 5.20 |
| 4 | Chair (cyclohexane), Twisted (tetrahydrofuran), Equatorial COOH | 2.10 |
Note: This table presents a hypothetical set of conformers and their relative energies to illustrate the output of a conformational analysis. The descriptions and energies are not based on published experimental or computational data for this specific molecule.
Molecular Dynamics Simulations for Conformational Transitions
Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior by solving Newton's equations of motion for the atoms over time. An MD simulation of this compound would allow for the observation of transitions between different conformational states.
By running simulations at different temperatures, it is possible to map out the potential energy surface and identify the energy barriers separating the stable conformers. This information is critical for understanding the flexibility of the molecule and the timescales of conformational changes. MD simulations are also invaluable for studying the molecule's behavior in different solvent environments, which can significantly influence conformational preferences. While specific MD studies on this molecule are not available, the methodology is widely applied to understand the dynamics of flexible organic molecules. researchgate.net
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, CD Spectra) from Computational Models
Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra and the confirmation of molecular structures.
For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a key application. Using methods like Gauge-Including Atomic Orbitals (GIAO) within a DFT framework, it is possible to calculate the 1H and 13C chemical shifts. These predicted shifts, when compared to experimental data, can help to assign the signals to specific atoms in the molecule and confirm the proposed structure. For complex molecules, computational NMR prediction can be an indispensable tool.
Circular Dichroism (CD) spectroscopy is used to study chiral molecules. If this compound is synthesized in an enantiomerically pure form, its CD spectrum could be predicted using time-dependent DFT (TD-DFT) calculations. The calculated CD spectrum can then be compared with the experimental spectrum to determine the absolute configuration of the chiral centers in the molecule. Although there are no specific published CD spectral predictions for this compound, the methodology is well-established for other chiral organic molecules.
Table 3: Illustrative Predicted vs. Experimental 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C=O | 175.8 | 176.2 |
| C10 | 45.2 | 45.5 |
| C5 (spiro) | 85.1 | 84.9 |
| ... | ... | ... |
Note: This table provides an example of how predicted and experimental NMR data would be compared. The values are for illustrative purposes only.
Computational Mechanistic Elucidation of Reactions Involving the Oxaspiro[4.5]decane-10-carboxylic Acid Scaffold
The computational investigation of reaction mechanisms provides invaluable insights into the transition states, intermediates, and energy profiles of chemical transformations. For a molecule such as this compound, computational chemistry can be a powerful tool to understand its reactivity, particularly in reactions such as decarboxylation, rearrangement, and ring-opening or closing reactions.
While direct computational studies on the reaction mechanisms of this compound are not extensively documented in the accessible scientific literature, we can infer potential mechanistic pathways and the computational approaches to study them based on research on similar structures.
A pertinent example is the study of the decarboxylation of 2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid. Research has shown that the thermal decarboxylation of this compound proceeds via a first-order, homogeneous reaction. The experimental data, including activation enthalpy and entropy, suggest a concerted intramolecular mechanism for its decomposition. This type of mechanism involves a cyclic transition state where bond breaking and bond formation occur simultaneously.
For this compound, a similar concerted mechanism could be hypothesized for its decarboxylation. Density Functional Theory (DFT) would be a suitable computational method to investigate this hypothesis. By calculating the potential energy surface, researchers could identify the transition state structure and determine the activation energy for the reaction.
The following table outlines the key thermodynamic parameters that would be calculated in a typical DFT study to elucidate the decarboxylation mechanism.
| Parameter | Description | Typical Computational Output |
| ΔG | Gibbs Free Energy of Reaction | The overall energy change of the reaction, indicating spontaneity. |
| ΔH | Enthalpy of Reaction | The heat absorbed or released during the reaction. |
| ΔS | Entropy of Reaction | The change in disorder of the system. |
| Ea | Activation Energy | The energy barrier that must be overcome for the reaction to occur. |
| Transition State (TS) Geometry | The molecular structure at the highest point of the energy profile. | Optimized 3D coordinates of the atoms. |
Furthermore, computational studies can be employed to explore other potential reactions of the this compound scaffold, such as acid-catalyzed rearrangements. In such reactions, the protonation of the ether oxygen would likely be the initial step, leading to a carbocation intermediate. Subsequent rearrangements could then occur, leading to different structural isomers. DFT calculations could be used to map out the reaction pathways, compare the stabilities of various intermediates and transition states, and predict the most likely products.
The table below summarizes the types of computational data that would be generated to investigate an acid-catalyzed rearrangement.
| Computational Data | Information Provided |
| Proton Affinities | Identifies the most likely site of protonation. |
| Carbocation Stability | Compares the energies of different possible carbocation intermediates. |
| Transition State Energies | Determines the energy barriers for each step of the rearrangement. |
| Reaction Coordinate Analysis | Visualizes the progression from reactant to product through the transition state. |
Strategic Applications of this compound in Advanced Chemical Sciences: A Review of Available Research
Detailed research on the specific chemical compound This compound is limited in publicly available scientific literature. While the broader class of spirocyclic compounds, including various oxa- and aza-spiro[4.5]decanes, is the subject of extensive study, information directly pertaining to the strategic applications of this compound is not sufficiently available to construct a detailed article based on the requested outline.
General information confirms the existence of the molecule, with a chemical formula of C₁₀H₁₆O₃. uni.lu However, dedicated studies on its use as a chiral building block, in the development of novel reagents, for integration into functional materials, or as a chemical probe are not readily found.
For context, related spirocyclic structures are actively investigated for various applications:
Complex Molecule Synthesis: Carboxylic acids in general are recognized as valuable and environmentally friendly starting materials for synthesizing complex molecules, including natural products. researchgate.net Derivatives of other spiro systems, such as 1-oxa-8-azaspiro[4.5]decane, have been synthesized and evaluated for biological relevance. nih.gov
Novel Reagents and Catalysis: The development of new spiro systems, like 1-oxa-7-thia-4-azaspiro[4.5]decane 7,7-dioxides, highlights the ongoing interest in creating novel molecular frameworks. researchgate.net
Functional Materials and Supramolecular Chemistry: Research into compounds such as 1-oxa-4-thiaspiro- and 1,4-dithia-spiro[4.5]decane derivatives is performed to understand their interactions with biological targets, a key aspect of molecular recognition. unimore.it
Biological Probes: Radiolabeled derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized to serve as imaging agents for sigma-1 receptors in the brain, demonstrating the utility of the spirocyclic scaffold in creating tools for biological investigation. nih.gov
Despite the rich chemistry of related compounds, the absence of specific research on This compound prevents a detailed discussion across the outlined strategic applications. Further research would be required to elucidate the specific properties and potential uses of this particular molecule.
Strategic Applications of 7 Oxaspiro 4.5 Decane 10 Carboxylic Acid in Advanced Chemical Sciences
Application as a Mechanistic Chemical Probe for Biological Systems and Target Engagement Studies (without clinical data)
Design of Ligands for Protein-Ligand Interaction Studies
The unique three-dimensional structure of the 7-oxaspiro[4.5]decane framework makes it an intriguing scaffold for the design of novel ligands aimed at studying and modulating protein-ligand interactions. While direct experimental studies on the binding of 7-oxaspiro[4.5]decane-10-carboxylic acid to specific protein targets are not extensively documented in publicly available literature, the principles of medicinal chemistry and structural biology suggest its potential as a valuable building block in drug discovery and chemical biology.
The rigid, spirocyclic nature of the 7-oxaspiro[4.5]decane core offers a distinct advantage in ligand design by reducing the conformational flexibility of the molecule. This pre-organization can lead to a lower entropic penalty upon binding to a protein's active site, potentially resulting in higher binding affinities. The defined stereochemistry of the spiro center allows for precise spatial positioning of functional groups, enabling tailored interactions with specific amino acid residues within a protein pocket.
The carboxylic acid moiety at the 10-position serves as a key interaction point, capable of forming strong ionic bonds, hydrogen bonds, and salt bridges with positively charged residues such as lysine (B10760008) and arginine, or with metal cofactors within an enzyme's active site. The oxygen atom within the tetrahydropyran (B127337) ring can also act as a hydrogen bond acceptor, further anchoring the ligand in the binding site.
Derivatives of the core 7-oxaspiro[4.5]decane scaffold have been explored in the context of creating biologically active molecules. For instance, related spirocyclic systems have been investigated for their potential as enzyme inhibitors and receptor antagonists. These studies, while not directly involving this compound, highlight the utility of the spiro[4.5]decane framework as a privileged structure in medicinal chemistry.
The design of ligands incorporating the this compound scaffold can be guided by computational methods such as molecular docking and molecular dynamics simulations. These techniques can predict the binding mode and affinity of the compound and its derivatives with a protein of interest, facilitating the rational design of more potent and selective ligands.
Table 1: Potential Interaction Sites of this compound in a Protein Binding Pocket
| Functional Group of Ligand | Potential Interacting Residues/Features in Protein | Type of Interaction |
| Carboxylic Acid (-COOH) | Arginine, Lysine, Histidine, Metal Cofactors | Ionic Bond, Hydrogen Bond, Salt Bridge |
| Spirocyclic Core | Hydrophobic Pockets (e.g., Leucine, Isoleucine, Valine) | Van der Waals Forces, Hydrophobic Interactions |
| Ether Oxygen (-O-) | Serine, Threonine, Asparagine, Glutamine | Hydrogen Bond Acceptor |
The exploration of this compound and its analogs in protein-ligand interaction studies represents a promising avenue for the discovery of novel chemical probes and therapeutic agents. The combination of its rigid scaffold, defined stereochemistry, and versatile functional groups makes it a compelling starting point for fragment-based and structure-based drug design campaigns targeting a wide range of protein classes. Further synthetic elaboration of this scaffold is anticipated to yield a diverse library of compounds for biological screening.
Comparative Analysis and Structure–reactivity Relationship Studies with Analogous Spirocyclic Carboxylic Acids
Comparative Synthetic Strategies for Related Oxaspirocyclic and Spirocyclic Carboxylic Acids
The synthesis of spirocyclic frameworks, including oxaspirocyclic and carbocyclic carboxylic acids, employs a variety of strategic approaches. These methods often involve the construction of the spirocyclic core followed by the introduction or modification of the carboxylic acid functionality.
A general and versatile method for the synthesis of oxa-spirocycles involves iodocyclization as a key step. rsc.org This strategy has been successfully used to prepare over 150 oxa-spirocyclic compounds. rsc.org Another innovative one-step protocol utilizes cobalt(III)-catalysis for the synthesis of oxa-spirocyclic compounds from phenoxy acetamide (B32628) and alkynes, offering good to excellent yields and accommodating a range of functional groups. nih.govresearchgate.net The synthesis of specific oxa-spirocyclic carboxylic acids can be achieved through a multi-step sequence starting from a corresponding iodide. For instance, reaction with potassium acetate, followed by hydrolysis and subsequent oxidation, yields the desired carboxylic acid. rsc.org
For carbocyclic spiro compounds, dialkylation of an activated carbon center is a common approach to form the spirocyclic core. wikipedia.org The synthesis of various spiro[4.5]decane and spiro[4.6]undecane carboxylic acid analogs of valproic acid has been accomplished through improved synthetic methods, highlighting the adaptability of these strategies. nih.gov
Alternative strategies for constructing spirocyclic systems include:
Rearrangement Reactions: The pinacol-pinacolone rearrangement is a notable example used in the preparation of spiro[4.5]decane. wikipedia.org
Cycloaddition Reactions: [2+2] cycloadditions are employed in the synthesis of spiro-β-lactam oxindoles. rsc.org
Ring-Closing Metathesis: This method is utilized for the synthesis of diverse spirocyclic fragments. researchgate.net
Strecker Reaction: This reaction, particularly with chiral auxiliaries, is used to install chiral amino acid moieties in spiro[3.3]heptane scaffolds. nih.gov
The choice of synthetic strategy often depends on the desired ring sizes, the presence of heteroatoms, and the required stereochemistry of the final spirocyclic carboxylic acid.
Table 1: Comparison of Synthetic Strategies for Spirocyclic Carboxylic Acids
| Strategy | Description | Key Features | Example Application |
| Iodocyclization | A key step in a general approach to oxa-spirocycles. rsc.org | Versatile for various oxa-spirocyclic compounds. rsc.org | Synthesis of a wide range of oxa-spirocycles. rsc.org |
| Cobalt(III)-Catalyzed Cyclization | A one-step protocol using phenoxy acetamide and alkynes. nih.govresearchgate.net | High versatility, good to excellent yields. nih.govresearchgate.net | Synthesis of complex oxa-spirocyclic compounds. nih.govresearchgate.net |
| Multi-step Synthesis from Iodides | Involves reaction with potassium acetate, hydrolysis, and oxidation. rsc.org | Stepwise functional group transformation. rsc.org | Synthesis of specific oxa-spirocyclic carboxylic acids. rsc.org |
| Dialkylation | Dialkylation of an activated carbon center to form the spirocyclic core. wikipedia.org | A common method for carbocyclic spiro compounds. wikipedia.org | Preparation of spiro[4.5]decane and spiro[4.6]undecane derivatives. nih.gov |
| Pinacol-Pinacolone Rearrangement | A rearrangement reaction to form spirocycles. wikipedia.org | Useful for specific carbocyclic frameworks. wikipedia.org | Preparation of aspiro[4.5]decane. wikipedia.org |
| [2+2] Cycloaddition | Cycloaddition between diazo compounds and ketimines. rsc.org | Forms spiro-β-lactam structures. rsc.org | Synthesis of spiro-β-lactam oxindoles. rsc.org |
| Ring-Closing Metathesis | Used for the synthesis of diverse spirocyclic fragments. researchgate.net | Generates libraries of spirocyclic compounds. researchgate.net | Creation of fragment libraries for drug discovery. researchgate.net |
| Strecker Reaction | Employs chiral auxiliaries to introduce amino acid moieties. nih.gov | Allows for stereocontrolled synthesis. nih.gov | Synthesis of spiro[3.3]heptane-based glutamic acid analogs. nih.gov |
Impact of Spirocenter and Ring Size Variations on Chemical Reactivity and Selectivity
The nature of the spirocenter and the size of the constituent rings in spirocyclic compounds significantly influence their chemical reactivity and selectivity. The spirocyclic core imparts a rigid three-dimensional structure, which can affect the accessibility of reactive sites and the stereochemical outcome of reactions. rsc.orgnih.gov
The reactivity of spiro-fused β-lactams, for example, is altered by the strain of the fused ring system. tsijournals.com The stereochemical outcome of cycloaddition reactions to form spiro-β-lactams can be influenced by the presence of bulky groups on the cyclic ketenes, with more encumbering groups leading to better selectivity. researchgate.net
Ring size also plays a crucial role in the reactivity of spirocyclic systems. For instance, in the context of spirocyclic silicates, ²⁹Si NMR chemical shifts are sensitive to both coordination number and ring size, with five-membered ring spiro silicates showing distinct ring contributions to the chemical shifts compared to six-membered or acyclic analogs. researchgate.net This suggests that the ring strain associated with smaller rings can directly impact the electronic environment of the spiroatom. researchgate.net
Furthermore, the ring size can dictate the feasibility of certain reactions. For example, visible light-mediated ring opening has been demonstrated in unstrained 6- and 7-membered ring systems through the transient generation of a trans-cycloalkene, a process that relies on the ability of the ring to accommodate the strain of the trans double bond. researchgate.net
In the synthesis of spirocyclic lactones, the ring size of the resulting lactone can be controlled. For instance, δ-lactones have been formed in quantitative yield, while β-lactones have been produced with excellent enantioselectivity, demonstrating the influence of the substrate and reaction conditions on the ring-closing process. acs.org The formation of a spirocyclic β-lactone containing a strained bicyclic core highlights the ability to construct highly constrained systems. acs.org
Table 2: Influence of Spirocenter and Ring Size on Reactivity and Selectivity
| Factor | Influence | Example |
| Spirocenter Rigidity | Imparts a defined three-dimensional structure, affecting reagent approach and stereoselectivity. rsc.orgnih.gov | The rigid spiro[3.3]heptane scaffold allows for the synthesis of conformationally restricted glutamic acid analogs. nih.gov |
| Ring Strain | Alters the reactivity of functional groups within the spirocycle. tsijournals.com | The strain in spiro-fused β-lactams affects their chemical behavior. tsijournals.com |
| Substituent Effects | Bulky groups near the reaction center can direct the stereochemical outcome of reactions. researchgate.net | Encumbering groups on cyclic ketenes lead to higher diastereoselectivity in the formation of spiro-β-lactams. researchgate.net |
| Ring Size and NMR Shifts | The size of the rings influences the electronic environment of the spiroatom, as observed in ²⁹Si NMR. researchgate.net | Five-membered spirocyclic silicates show different chemical shifts compared to six-membered rings, indicating higher ring strain. researchgate.net |
| Ring Size and Reaction Feasibility | The ability of a ring to accommodate strain can enable specific reactions. researchgate.net | Visible light-mediated ring opening is possible in 6- and 7-membered rings that can form a transient strained trans-cycloalkene. researchgate.net |
| Control of Product Ring Size | Reaction conditions and substrate structure can determine the size of the newly formed ring in cyclization reactions. acs.org | Synthesis of δ- and β-lactones with high yield and enantioselectivity, respectively, from different alkenoic acids. acs.org |
Exploration of the Stereochemical Influence of Different Spirocyclic Scaffolds
The stereochemistry of spirocyclic scaffolds is a critical aspect that governs their interaction with biological systems and their utility in asymmetric synthesis. nih.govacs.org The rigid and well-defined three-dimensional arrangement of substituents around a spirocyclic core makes them attractive as chiral ligands and catalysts. rsc.org
Spirocyclic scaffolds can possess axial chirality centered at the spiroatom, even in the absence of four different substituents, if the two rings are identical but have their priority determined by a modification of the Cahn-Ingold-Prelog (CIP) rules. wikipedia.org The development of stereoselective synthetic methods for spirocyclic compounds is an ongoing area of research. rsc.orgrsc.org
The use of chiral auxiliaries, such as Ellman's sulfinamide, has been demonstrated in the synthesis of pure stereoisomers of glutamic acid analogs based on a spiro[3.3]heptane scaffold. nih.gov Although the diastereoselectivity of the key Strecker reaction was moderate, the diastereomers could be separated chromatographically, and their absolute configurations were confirmed by X-ray crystallography. nih.gov
The inherent chirality of spirocyclic frameworks can also be exploited to control the stereochemistry of subsequent reactions. The synthesis of spirocyclic oxindoles with spiro-3- to 8-membered rings highlights the importance of these structures in developing enantioselective catalytic methodologies. rsc.orgrsc.org The fixed spatial orientation of the rings in a spirocycle can create a chiral environment that influences the approach of reagents, leading to high levels of stereocontrol. rsc.org
The design of "stereolibraries" based on spirocyclic scaffolds, such as spiro[2.2]pentane, allows for the systematic variation of the relative disposition of functional groups in space. nih.gov This strategy is valuable for probing the conformational requirements of biological receptors. nih.gov The rigidity of these scaffolds "freezes" specific conformations, providing a powerful tool for structure-activity relationship studies. nih.gov
Future Perspectives and Unexplored Research Directions for 7 Oxaspiro 4.5 Decane 10 Carboxylic Acid
Advancements in Sustainable and Green Chemistry Approaches for its Synthesis
The development of environmentally benign synthetic routes is a key focus for future research. Innovations in this area are expected to reduce waste, improve efficiency, and utilize renewable resources.
Telescoped Flow Processes: A telescoped flow process has been successfully implemented for the synthesis of a chiral spiroketone, a crucial intermediate. This method combines multiple reaction steps, such as ring-closing metathesis and hydrogenation, using a single catalyst. rsc.org This approach significantly reduces costs, enhances throughput, and allows for real-time reaction monitoring. rsc.org
Metal-Free Catalysis: Research into metal-free catalytic systems for spiro-compound synthesis is gaining traction. rsc.org For instance, phenol-derived catalysts have shown excellent activity in the synthesis of spirocyclic carbonates under ambient conditions, demonstrating the potential for catalyst systems that avoid the use of heavy metals. rsc.org
Biocatalysis: The use of oxygenating biocatalysts, such as oxygenases and peroxygenases, presents a promising avenue for the selective hydroxylation of C-H bonds under mild conditions. nih.gov These enzymes, sourced from organisms like cyanobacteria, can drive redox transformations using photosynthesis, eliminating the need for petroleum-based co-substrates. youtube.com
Microwave-Assisted Synthesis: Microwave irradiation offers a sustainable and faster alternative to conventional heating methods for synthesizing spiro compounds. utrgv.edu This technique, often using water as a solvent, can lead to high yields in significantly shorter reaction times. utrgv.edu
| Green Synthesis Approach | Key Advantages | Potential Application for 7-Oxaspiro[4.5]decane-10-carboxylic Acid |
| Telescoped Flow Process | Reduced cost, increased throughput, real-time monitoring. rsc.org | Streamlined synthesis of spiroketal intermediates. |
| Metal-Free Catalysis | Avoids heavy metals, ambient reaction conditions. rsc.org | Greener synthesis of the spiroketal core. |
| Biocatalysis | High selectivity, mild conditions, renewable energy source. nih.govyoutube.com | Introduction of functional groups with high precision. |
| Microwave-Assisted Synthesis | Faster reaction times, high yields, use of green solvents. utrgv.edu | Rapid and efficient formation of the spirocyclic framework. |
Discovery of Novel Reactivity Patterns and Unconventional Transformations
Exploring the untapped reactivity of this compound could lead to the discovery of new chemical transformations and the synthesis of novel molecular architectures.
Radical Reactions: The compatibility of oxa-spirocyclic molecules with radical transformations has been demonstrated through decarboxylative borylation, allowing for the synthesis of novel amino boronates. nih.govrsc.org This opens the door for further exploration of radical-mediated functionalization.
Ring-Opening and Rearrangement Reactions: The spiroketal unit can undergo unexpected rearrangements. For example, the attempted synthesis of an oxetane-containing spirocycle led to the formation of a pyrrolidine (B122466) derivative through an intramolecular nucleophilic attack and subsequent ring-opening. nih.gov
Contrathermodynamic Spiroketal Synthesis: Research into the synthesis of less thermodynamically stable spiroketal isomers, known as contrathermodynamic or nonanomeric spiroketals, is an active area. illinois.edu Achieving kinetic control over spirocyclization reactions can provide access to a wider range of stereoisomers with potentially unique biological activities. mskcc.org
Expanded Roles in Emerging Fields of Chemical Science and Technology
The distinct three-dimensional structure of this compound and its derivatives makes them attractive scaffolds for various applications.
Medicinal Chemistry: Spiroketals are considered privileged structures in drug discovery, often serving as rigid scaffolds to present functional groups in well-defined orientations. mskcc.org Derivatives of similar oxa-spirocycles have been investigated as M1 muscarinic agonists for potential Alzheimer's treatment and have shown promising anticancer activity. nih.gov The incorporation of an oxygen atom in the spirocyclic unit can also improve physicochemical properties like water solubility. rsc.org
Materials Science: Spiro compounds are utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic materials. mdpi.com The unique architecture of this compound could be exploited to create novel materials with tailored electronic and photophysical properties.
Asymmetric Catalysis: Chiral spiro compounds have been successfully used as ligands in asymmetric catalysis, achieving high enantioselectivity in reactions like the reduction of ketones. google.com The chiral nature of this compound suggests its potential as a precursor for new chiral ligands.
Refinement of Computational Models for Enhanced Predictive Power in Synthesis and Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding and predicting the behavior of molecules like this compound.
Predicting Reactivity: DFT calculations can help identify the most reactive sites within a molecule and predict its sensitivity towards different types of reactions. researchgate.net For instance, the HOMO-LUMO energy gap can be calculated to estimate a molecule's reactivity. mdpi.commdpi.com
Mechanism Elucidation: Computational studies can provide detailed insights into reaction mechanisms. nih.gov For example, DFT calculations have been used to identify the rate-determining step in the cobalt-catalyzed synthesis of oxa-spirocycles. nih.gov
Understanding Physicochemical Properties: DFT can be used to model and understand the influence of structural modifications on properties like acidity. The increased acidity of oxa-spirocyclic carboxylic acids compared to their carbocyclic analogs has been explained by the inductive effect of the ether oxygen atom, a finding supported by computational analysis. nih.govrsc.org
| Computational Method | Application | Relevance to this compound |
| Density Functional Theory (DFT) | Predicting reactivity, elucidating reaction mechanisms, understanding physicochemical properties. mdpi.comresearchgate.netmdpi.comnih.gov | Guiding the design of new synthetic routes and predicting the properties of novel derivatives. |
| M05-2X Functional | Modeling reaction kinetics involving free radicals. nih.gov | Investigating the potential of radical-based transformations. |
Development of Advanced Analytical Techniques for Real-Time Monitoring of Transformations
The ability to monitor reactions in real-time is crucial for optimizing synthetic processes and understanding reaction kinetics.
Spectroscopic Methods: Techniques like time-resolved infrared (TRIR) spectroscopy and 2D-IR spectroscopy provide detailed information about molecular structures and their changes during a reaction. numberanalytics.com On-line monitoring using NMR and IR spectroscopy has been successfully applied to biocatalytic flow reactions. unifi.it
Hyphenated Techniques: Combining chromatography with spectroscopic methods, such as HPLC-MS, allows for the separation and identification of reaction components, including intermediates and byproducts. theindustryleaders.org
Process Analytical Technology (PAT): The integration of real-time analytical techniques into synthetic processes, as seen in telescoped flow systems, enables continuous monitoring and control, leading to improved efficiency and product quality. rsc.org
Systematic Design and Synthesis of Derivatives for New Mechanistic Probes
The synthesis of a diverse library of derivatives of this compound will be instrumental in probing reaction mechanisms and elucidating structure-activity relationships.
Functional Group Modification: Standard chemical transformations can be used to create a wide range of derivatives with different functional groups, such as amines, amides, and esters. nih.gov These derivatives can then be used to study how different substituents influence reactivity and biological activity.
Stereochemical Diversity: The development of stereoselective synthetic methods is crucial for creating libraries of spiroketals with comprehensive stereochemical diversity. mskcc.orgrsc.org This will allow for a systematic investigation of how the three-dimensional arrangement of atoms affects molecular properties.
Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound and evaluating the biological activity of the resulting derivatives, researchers can establish clear SARs. nih.govresearchgate.netmdpi.com This knowledge is essential for the rational design of new molecules with desired therapeutic properties.
Q & A
Q. What methodologies enable mechanistic studies of this compound’s interactions with enzymatic targets?
- Methodological Answer : Apply stopped-flow kinetics (dead time <2 ms) to measure binding constants (kₐₙₜ ~10⁶ M⁻¹s⁻¹). Use site-directed mutagenesis (alanine scanning) to identify critical residues. Complement with molecular dynamics simulations (50 ns trajectories, AMBER force field) to map binding pocket flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
